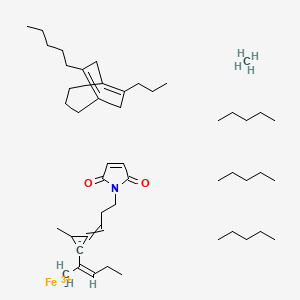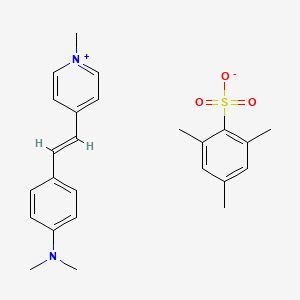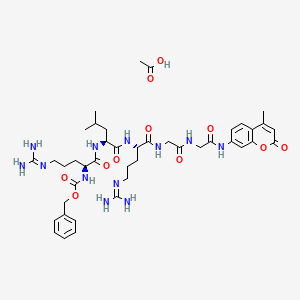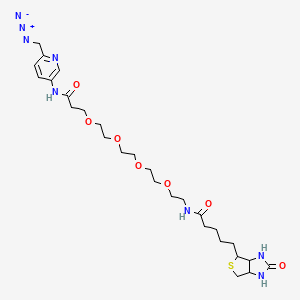
Biotin-PEG(4)-Picolyl-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG(4)-Picolyl-N3 is a compound that combines biotin, polyethylene glycol (PEG) with four ethylene glycol units, and picolyl azide. Biotin is a naturally occurring vitamin that binds with high affinity to avidin and streptavidin proteins. Polyethylene glycol is a hydrophilic polymer that enhances the solubility and stability of the compound. Picolyl azide is a functional group that allows for bioorthogonal click chemistry reactions, making this compound useful in various biochemical applications.
Mechanism of Action
Target of Action
Biotin-PEG(4)-Picolyl-N3 is a biotinylation reagent . The primary targets of this compound are proteins, antibodies, and other primary-amine containing molecules . Biotin has a strong binding affinity with avidin , making it an ideal choice for labeling and detection applications.
Mode of Action
The compound interacts with its targets through a process known as biotinylation . In this process, the N-hydroxysuccinimide (NHS) esters of the compound react efficiently with primary amino groups (NH2) by nucleophilic attack, forming an amide bond and releasing the NHS . This reaction is favored at near neutral pH (7-9) and with concentrated protein solutions .
Biochemical Pathways
The biotinylated proteins can be used in various downstream applications, such as detection, immobilization, targeting, labeling, and nonradioactive purification .
Pharmacokinetics
The compound is water-soluble , which suggests it could have good bioavailability. The polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule .
Result of Action
The result of the action of this compound is the efficient biotinylation of antibodies, proteins, and other primary-amine containing molecules . Biotinylated proteins typically retain biological activity because the biotin group is relatively small . An antibody conjugated with several biotin molecules can amplify signal, thereby increasing the sensitivity of many assays .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of primary amines . The NHS-ester moiety readily hydrolyzes and becomes non-reactive, therefore, stock solutions should be prepared immediately before use . The compound is also air-sensitive, and impurities can occur as a result of air oxidation .
Biochemical Analysis
Biochemical Properties
Biotin-PEG(4)-Picolyl-N3 is a pegylated reagent used for biotin labeling of antibodies, proteins, and other primary amine-containing macromolecules . The hydrophilic polyethylene glycol (PEG) spacer arm imparts water solubility that is transferred to the biotinylated molecule . This reduces aggregation of labeled proteins stored in solution . The N-hydroxysuccinimide ester (NHS) group reacts specifically and efficiently with lysine and N-terminal amino groups to form stable amide bonds .
Cellular Effects
The cellular effects of this compound are primarily related to its role in biotin labeling of proteins. The biotinylated proteins can be detected or purified using avidin, streptavidin, or NeutrAvidin products . This makes this compound a valuable tool in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amino groups in proteins . This is achieved through the reaction of the NHS group in this compound with the amino groups, typically found in the side chain of lysine residues and the N-terminus of polypeptides .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its stability and long-term effects on cellular function. As a pegylated reagent, this compound exhibits enhanced stability and reduced aggregation when stored in solution
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its PEG component, which increases the hydrophilicity of the molecule . This could affect its localization or accumulation within cells. Detailed studies on the transporters or binding proteins that interact with this compound are currently lacking.
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the proteins it labels. For instance, if it labels a protein that is targeted to the mitochondria, this compound would also be localized to the mitochondria . More specific studies are needed to confirm this and to understand any effects on its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG(4)-Picolyl-N3 typically involves the following steps:
Activation of Biotin: Biotin is first activated using N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Conjugation with Polyethylene Glycol: The biotin-NHS ester is then reacted with a polyethylene glycol derivative containing an amine group to form Biotin-PEG(4)-NHS.
Introduction of Picolyl Azide: Finally, the Biotin-PEG(4)-NHS is reacted with picolyl azide under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Biotin-NHS Ester: Large quantities of biotin are activated using NHS.
Polyethylene Glycol Conjugation: The activated biotin is then conjugated with polyethylene glycol in large reactors.
Picolyl Azide Addition: The final step involves the addition of picolyl azide to the biotin-PEG conjugate under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG(4)-Picolyl-N3 undergoes various chemical reactions, including:
Click Chemistry Reactions: The picolyl azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Biotin-Avidin Binding: The biotin moiety binds strongly to avidin and streptavidin proteins, forming a stable complex.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction typically requires copper sulfate and sodium ascorbate as reagents, with the reaction carried out in aqueous or organic solvents at room temperature.
Biotin-Avidin Binding: This binding occurs under physiological conditions, with no additional reagents required.
Major Products Formed
Triazole Linkages: The CuAAC reaction forms triazole linkages between the azide and alkyne groups.
Biotin-Avidin Complexes: The biotin moiety forms stable complexes with avidin or streptavidin proteins.
Scientific Research Applications
Biotin-PEG(4)-Picolyl-N3 has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Utilized for labeling and tracking biomolecules in various biological assays.
Medicine: Employed in drug delivery systems and diagnostic assays due to its biocompatibility and ability to form stable biotin-avidin complexes.
Industry: Applied in the development of biosensors and other biotechnological tools.
Comparison with Similar Compounds
Biotin-PEG(4)-Picolyl-N3 can be compared with other biotin-PEG derivatives, such as:
Biotin-PEG(4)-NHS: Similar in structure but lacks the picolyl azide group, limiting its use in click chemistry.
Biotin-PEG(4)-DBCO: Contains a dibenzocyclooctyne (DBCO) group instead of picolyl azide, allowing for copper-free click chemistry reactions.
Uniqueness
Picolyl Azide Group: The presence of the picolyl azide group allows for copper-catalyzed click chemistry, providing versatility in bioconjugation applications.
Hydrophilic PEG Spacer: The PEG spacer enhances solubility and reduces steric hindrance, making it suitable for various biological applications.
Similar Compounds
- Biotin-PEG(4)-NHS
- Biotin-PEG(4)-DBCO
- Biotin-PEG(4)-Alkyne
Properties
IUPAC Name |
N-[2-[2-[2-[2-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N8O7S/c28-35-31-18-20-5-6-21(17-30-20)32-25(37)7-9-39-11-13-41-15-16-42-14-12-40-10-8-29-24(36)4-2-1-3-23-26-22(19-43-23)33-27(38)34-26/h5-6,17,22-23,26H,1-4,7-16,18-19H2,(H,29,36)(H,32,37)(H2,33,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIHOWLWUTYJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N8O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-N-[1-(2-dicyclohexylphosphanylphenyl)cyclohexyl]-2-methylpropane-2-sulfinamide](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride](/img/structure/B6288683.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6288690.png)
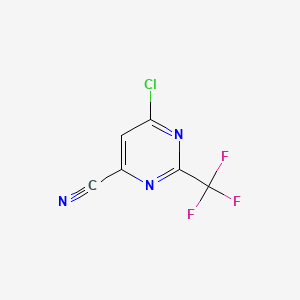
![3-Chloropropyloxyhydroxycalix[8]arene](/img/structure/B6288699.png)
![4-Chlorobutyloxyhydroxycalix[8]arene](/img/structure/B6288707.png)
![1,4-Crown-2,3,5,6-tetramethoxy-hydroxycalix[6]arene](/img/structure/B6288731.png)
![Tetrapentyloxy-dibromo-dihydroxycalix[4]arene](/img/structure/B6288742.png)

![3-Chloropropyloxybenzyloxycalix[8]arene](/img/structure/B6288753.png)
![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)
